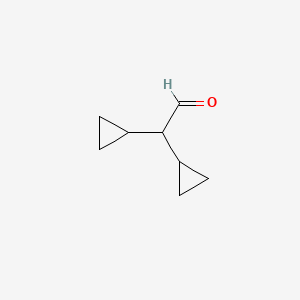

Dicyclopropylacetaldehyde

説明

Dicyclopropylacetaldehyde (systematic name: 2,2-Dicyclopropylacetaldehyde) is an organic aldehyde characterized by two cyclopropyl substituents at the α-position of the aldehyde functional group. Its molecular formula is C₈H₁₂O, with a structure that imposes significant steric hindrance due to the rigid cyclopropane rings . Cyclopropane groups are known to introduce ring strain and unique electronic effects, which can influence reactivity and stability. Historically, this compound has been explored in organic synthesis for applications requiring steric modulation or as a precursor to complex molecules. However, commercial availability of 2,2-Dicyclopropylacetaldehyde has been discontinued, as noted in recent chemical catalogs .

特性

IUPAC Name |

2,2-dicyclopropylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-5-8(6-1-2-6)7-3-4-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDWLGLJZNWMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178449 | |

| Record name | Dicyclopropylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23772-87-4 | |

| Record name | α-Cyclopropylcyclopropaneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23772-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopropylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023772874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopropylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopropylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Dicyclopropylacetaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with a suitable oxidizing agent to yield the desired aldehyde. Another method includes the use of cyclopropylmethyl bromide in the presence of a base, followed by oxidation.

Industrial Production Methods: Industrial production of dicyclopropylacetaldehyde typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the target compound.

Types of Reactions:

Oxidation: Dicyclopropylacetaldehyde can undergo oxidation to form dicyclopropylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to dicyclopropylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Dicyclopropylacetic acid.

Reduction: Dicyclopropylmethanol.

Substitution: Various substituted dicyclopropyl derivatives depending on the nucleophile used.

科学的研究の応用

Dicyclopropylacetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to create novel products.

作用機序

The mechanism by which dicyclopropylacetaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropyl groups may influence the compound’s reactivity and interaction with biological membranes.

類似化合物との比較

The following analysis compares 2,2-Dicyclopropylacetaldehyde with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2,2-Dicyclopropylacetaldehyde | Not available | C₈H₁₂O | Aldehyde | Two α-cyclopropyl groups |

| 2-Cyclopropylacetaldehyde | 56105-19-2 | C₅H₈O | Aldehyde | One α-cyclopropyl group |

| 2-Cyclopropylnicotinonitrile | Not provided | C₉H₇N₂ | Nitrile, pyridine ring | Cyclopropyl and nitrile groups |

Key Observations :

- Steric Effects : The dual cyclopropyl groups in 2,2-Dicyclopropylacetaldehyde create greater steric hindrance compared to 2-Cyclopropylacetaldehyde. This likely reduces nucleophilic attack at the carbonyl carbon, altering reactivity in condensation or oxidation reactions .

Physical Properties and Hazards

*Estimated based on analogous aldehydes.

生物活性

Dicyclopropylacetaldehyde (DCPA) is a compound belonging to the class of cyclopropane derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of DCPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives, including DCPA, are characterized by their three-membered carbon ring structure. This unique configuration imparts distinctive chemical properties that contribute to their biological activities. Cyclopropane compounds have been linked to a range of pharmacological effects, including enzyme inhibition and antimicrobial properties .

1. Enzyme Inhibition

Cyclopropane derivatives often act as inhibitors of various enzymes. For instance, studies have shown that certain cyclopropyl aldehydes can inhibit aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes and detoxification processes. The mechanism typically involves the formation of reactive intermediates that covalently modify the enzyme's active site .

2. Antiviral Activity

Recent research has highlighted the potential of DCPA and related compounds in inhibiting viral replication, particularly against coronaviruses. For example, studies indicate that cyclopropane-based inhibitors exhibit low cytotoxicity and high potency against SARS-CoV-2, with effective concentrations (EC50) in the nanomolar range . The incorporation of cyclopropyl moieties into inhibitor designs has been shown to enhance binding affinity to viral proteases.

Case Study 1: Antiviral Properties

A study investigated the antiviral effects of various cyclopropane derivatives against SARS-CoV-2. DCPA demonstrated significant inhibitory effects with an EC50 value of approximately 11 nM. The safety index for these compounds ranged from 7692 to 9090, indicating a favorable therapeutic window .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of DCPA on ALDH. The compound was found to form a covalent bond with the enzyme, leading to a substantial decrease in enzymatic activity. This suggests potential applications in conditions where ALDH activity is detrimental, such as in certain types of cancer or during alcohol metabolism .

Data Table: Biological Activities of Dicyclopropylacetaldehyde

| Activity | Target | Effect | EC50 (nM) | Safety Index |

|---|---|---|---|---|

| Antiviral | SARS-CoV-2 | Inhibition of replication | 11 | 7692 |

| Enzyme Inhibition | Aldehyde Dehydrogenase | Decreased activity | N/A | N/A |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dicyclopropylacetaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of precursor aldehydes or ketones via Simmons-Smith reactions or transition-metal-catalyzed cross-coupling. Yield optimization requires precise control of temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents like Zn-Cu couples. For example, lowering reaction temperatures to –20°C can minimize side reactions in cyclopropane ring formation .

Q. Which spectroscopic techniques are most effective for characterizing dicyclopropylacetaldehyde, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclopropane ring integrity, with characteristic upfield shifts for protons on strained rings (δ 0.5–1.5 ppm). Infrared (IR) spectroscopy identifies aldehyde C=O stretches (~1720 cm⁻¹), while gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular ion peaks (m/z ≈ 124 for the parent ion). Cross-validation with X-ray crystallography is recommended for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of dicyclopropylacetaldehyde, and what chiral catalysts have shown promise in recent studies?

- Methodological Answer : Asymmetric catalysis using chiral oxazaborolidines or Rhodium-BINAP complexes can induce enantioselectivity during cyclopropanation. Recent studies report >90% enantiomeric excess (ee) when using Jacobsen’s Co-salen catalysts under low-temperature conditions (–40°C). Researchers should employ chiral HPLC for ee determination and kinetic resolution experiments to validate catalyst efficiency .

Q. What computational methods are suitable for modeling the reactivity of dicyclopropylacetaldehyde in cycloaddition reactions, and which software packages are recommended?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) effectively predict transition states and regioselectivity in [2+2] or [4+3] cycloadditions. Software like Gaussian 16 or ORCA allows researchers to model strain energy in cyclopropane rings and assess frontier molecular orbitals (FMOs) for reactivity trends. Solvent effects should be incorporated via PCM or SMD models .

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for dicyclopropylacetaldehyde across different studies?

- Methodological Answer : Contradictions often arise from variations in calorimetric methods (e.g., bomb calorimetry vs. computational estimates). Researchers should standardize measurements using high-purity samples (>99%) and validate data via comparative analysis with structurally similar aldehydes. Meta-analyses of existing datasets, accounting for experimental error margins (±5 kJ/mol), are recommended to reconcile discrepancies .

Q. What interdisciplinary approaches combine experimental and computational strategies to elucidate the reaction mechanisms involving dicyclopropylacetaldehyde?

- Methodological Answer : Hybrid workflows integrating kinetic isotope effect (KIE) studies with DFT-derived reaction coordinates can resolve mechanistic ambiguities. For instance, deuterium labeling at the aldehyde position, coupled with ab initio molecular dynamics (AIMD), has clarified proton-transfer pathways in acid-catalyzed rearrangements. Collaborative teams should prioritize shared data repositories for reproducibility .

Data Presentation and Analysis

Q. What statistical frameworks are appropriate for analyzing nonlinear correlations in dicyclopropylacetaldehyde reaction kinetics?

- Methodological Answer : Non-linear regression models (e.g., Michaelis-Menten or Hill equations) are suitable for rate data with saturation effects. Bootstrap resampling or Bayesian inference (via Stan or PyMC3) quantifies uncertainty in rate constants. Researchers must report confidence intervals (95% CI) and use Akaike Information Criterion (AIC) for model selection .

Q. How can researchers design controlled experiments to isolate the effects of steric strain in dicyclopropylacetaldehyde derivatives?

- Methodological Answer : Systematic variation of substituents on the cyclopropane rings (e.g., methyl vs. phenyl groups) allows steric effects to be decoupled from electronic factors. Pairwise comparisons using ANOVA or Student’s t-tests (p < 0.05) can statistically validate observed trends in reaction barriers or product distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。